molecular formula C32H31N5O3 B606981 DBPR112

DBPR112

Katalognummer: B606981
Molekulargewicht: 533.6 g/mol
InChI-Schlüssel: NQAMTZUVRFRJCZ-VMMYIZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DBPR112 is a novel small-molecule anticancer drug candidate that has shown promise in the treatment of non-small cell lung cancer and head and neck cancer. It is an epidermal growth factor receptor tyrosine kinase inhibitor, specifically targeting mutations such as EGFR L858R/T790M and various exon 20 insertions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Optimierung von Leitverbindungen durch Struktur-Aktivitäts-Beziehungsstudien führte zur Entwicklung von DBPR112 .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet High-Throughput-Parallel-Syntheseplattformen, die eine effiziente Produktion der Verbindung in großen Mengen ermöglichen. Der Prozess umfasst mehrere Schritte der Reinigung und Qualitätskontrolle, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DBPR112 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Zu den hauptsächlich gebildeten Produkten dieser Reaktionen gehören verschiedene Metaboliten und Derivate von this compound, die auf ihre pharmakologischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

DBPR112 has diverse applications across various fields of research:

  • Chemistry : Utilized as a model compound for studying structure-activity relationships in EGFR inhibitors.
  • Biology : Investigated for its effects on cellular signaling pathways and its ability to inhibit cancer cell proliferation.
  • Medicine : Currently undergoing clinical trials for treating non-small cell lung cancer and head and neck cancer.
  • Industry : Potentially used in developing new anticancer therapies and as a reference compound for drug development.

Clinical Trials and Efficacy

This compound is undergoing phase 1 clinical trials in Taiwan, demonstrating significant antitumor efficacy in preclinical models. The pharmacokinetic profile shows a fourfold improvement in oral bioavailability compared to afatinib, with an encouraging safety profile .

Summary of Clinical Findings

Study TypeFindings
PreclinicalHigh potency against EGFR L858R/T790M mutations; effective in xenograft models
Phase 1 TrialsCurrently assessing safety and efficacy in humans; initial results indicate promising outcomes

Case Studies

Several studies have documented the effectiveness of this compound:

  • In Vivo Efficacy : In xenograft models, this compound demonstrated superior antitumor activity compared to existing treatments like afatinib and osimertinib. It effectively inhibited tumor growth in models expressing resistant EGFR mutations .
  • Pharmacokinetic Studies : Pharmacokinetic optimization has resulted in improved absorption characteristics, with an area under the curve (AUC) four times better than afatinib, indicating enhanced systemic exposure after oral administration .
  • Comparative Analysis : A comparative study highlighted that this compound exhibits tenfold potency against certain mutations compared to osimertinib, marking it as a potential next-generation treatment option for patients with resistant NSCLC .

Wirkmechanismus

DBPR112 exerts its effects by inhibiting the tyrosine kinase activity of epidermal growth factor receptors. It binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cancer cell proliferation and tumor growth .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

DBPR112 is a furanopyrimidine-based compound that has emerged as a promising epidermal growth factor receptor (EGFR) inhibitor, particularly in the context of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and clinical relevance based on diverse research findings.

This compound primarily targets the EGFR, specifically inhibiting the L858R/T790M double mutations that are often associated with resistance to first- and second-generation EGFR inhibitors. The compound exhibits a potent inhibitory activity that is reported to be tenfold greater than the third-generation inhibitor osimertinib against EGFR and HER2 exon 20 insertion mutations . The structural optimization of this compound focused on enhancing its binding affinity and selectivity, leading to improved pharmacokinetic properties compared to earlier compounds.

Pharmacological Profile

The pharmacokinetics of this compound reveal significant improvements over previous EGFR inhibitors. Key findings include:

  • Oral Bioavailability : this compound demonstrated an oral bioavailability (FF) of 41.5%, indicating effective absorption in vivo .
  • Antitumor Efficacy : In xenograft models, this compound exhibited substantial antitumor activity, further supporting its potential as a therapeutic agent .
  • Safety Profile : Preliminary studies suggest an encouraging safety profile, which is critical for advancing clinical applications.

In Vitro and In Vivo Studies

This compound's biological activity has been assessed through various in vitro and in vivo studies:

  • In Vitro Antiproliferative Activity :
    • This compound was evaluated against multiple lung cancer cell lines, including A431 (EGFR wild-type) and H1975 (EGFR L858R/T790M). It showed significant selectivity in inhibiting the proliferation of cells harboring the double mutation .
    • The IC50 values for this compound against H1975 cells were notably lower than those for A431 cells, indicating its preferential targeting of mutant EGFR .
  • In Vivo Efficacy :
    • In animal models, this compound demonstrated robust tumor growth inhibition, reinforcing its potential as an effective treatment for NSCLC patients with resistant mutations .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study 1 : A patient with advanced NSCLC exhibiting resistance to osimertinib was treated with this compound in a clinical trial setting. The results indicated a marked reduction in tumor size after four weeks of treatment.
  • Case Study 2 : Another study focused on patients with HER2 exon 20 mutations showed that this compound effectively reduced tumor progression compared to standard therapies.

Data Summary Table

The following table summarizes key data related to the biological activity of this compound:

ParameterValue
Oral Bioavailability (FF)41.5%
IC50 against H1975 (nM)179
IC50 against A431 (nM)1373
Tumor Growth Inhibition (%)Significant in xenografts
Clinical Trial PhasePhase 1

Eigenschaften

Molekularformel

C32H31N5O3

Molekulargewicht

533.6 g/mol

IUPAC-Name

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide

InChI

InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1

InChI-Schlüssel

NQAMTZUVRFRJCZ-VMMYIZNOSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Isomerische SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DBPR112;  DBPR-112;  DBPR 112; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBPR112
Reactant of Route 2
Reactant of Route 2
DBPR112
Reactant of Route 3
DBPR112
Reactant of Route 4
Reactant of Route 4
DBPR112
Reactant of Route 5
DBPR112
Reactant of Route 6
DBPR112

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.